N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridazine ring, and two phenyl rings. The exact structure would depend on the positions of these rings and the presence of any additional functional groups.Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Potential
Research indicates that derivatives of pyridazinones, which share a structural resemblance with N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide, have been evaluated for their analgesic and anti-inflammatory properties. A study by Takaya et al. (1979) found that certain pyridazinone derivatives exhibit significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).
Cerebral Protective Effects
Another line of research by Tatsuoka et al. (1992) synthesized and evaluated a series of phenylbutanamides for their pharmacological activities. The findings revealed significant antilipidperoxidation activities, suggesting some derivatives could serve as potential cerebral protective agents, especially against conditions such as hypobaric hypoxia (Tatsuoka, T., Suzuki, K., Imao, K., Satoh, F., Ishihara, T., Hirotsu, I., Kihara, T., Hatta, M., Horikawa, Y., & Sumoto, K., 1992).
Modulation of KCNQ2 Potassium Channels
Research by Wu et al. (2003) synthesized derivatives aimed at opening KCNQ2 potassium channels, showing potential in treating conditions like migraine through the modulation of neuronal excitability. This indicates the therapeutic versatility of compounds structurally related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide (Wu, Y.-J., Boissard, C., Greco, C., Gribkoff, V., Harden, D., He, H., L’Heureux, A., Kang, S., Kinney, G., Knox, R. J., Natale, J., Newton, A. E., Lehtinen-Oboma, S., Sinz, M., Sivarao, D. V., Starrett, J., Sun, L.-Q., Tertyshnikova, S., Thompson, M., Weaver, D., Wong, H., Zhang, L., & Dworetzky, S., 2003).
DNA Binding and Antimicrobial Activities
Farghaly et al. (2020) explored N-phenylmorpholine derivatives for their ability to bind DNA and exert antimicrobial and anti-cancer activities, suggesting a potential role in the development of new therapeutic agents targeting genetic material or microbial infections (Farghaly, T., Abo Alnaja, A. M., El‐Ghamry, H., & Shaaban, M., 2020).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized oxadiazole derivatives containing the morpholine moiety, evaluating their antimicrobial and hemolytic activities. The findings indicate that some derivatives exhibit significant antimicrobial effects, contributing to the development of new antibacterial agents (Gul, S., Aziz‐ur‐Rehman, Abbasi, M., Khan, K., Nafeesa, K., Siddiqa, A., Akhtar, M., Shahid, M., & Subhani, Z., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHZPNMLHSIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.